molecular formula C20H26N8O4 B5135729 N,N'-1,6-hexanediylbis[2-(3-pyridinylcarbonyl)hydrazinecarboxamide]

N,N'-1,6-hexanediylbis[2-(3-pyridinylcarbonyl)hydrazinecarboxamide]

Cat. No. B5135729
M. Wt: 442.5 g/mol
InChI Key: AAQDGYYWAOPNKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-1,6-hexanediylbis[2-(3-pyridinylcarbonyl)hydrazinecarboxamide], also known as HPH-15, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a hydrazinecarboxamide derivative that has been synthesized using various methods and has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of N,N'-1,6-hexanediylbis[2-(3-pyridinylcarbonyl)hydrazinecarboxamide] is not fully understood. However, it has been proposed that the compound exerts its effects by modulating various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines and oxidative stress, leading to its anti-inflammatory and antioxidant properties. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis, leading to its antitumor effects.
Biochemical and Physiological Effects:
N,N'-1,6-hexanediylbis[2-(3-pyridinylcarbonyl)hydrazinecarboxamide] has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in the body, leading to its anti-inflammatory and antioxidant properties. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, leading to its antitumor effects. Additionally, it has been found to exhibit neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N,N'-1,6-hexanediylbis[2-(3-pyridinylcarbonyl)hydrazinecarboxamide] in lab experiments is its potential applications in various scientific fields such as cancer research and neurodegenerative disease research. It has also been found to be relatively safe and non-toxic, making it a suitable candidate for further research. However, one of the limitations of using N,N'-1,6-hexanediylbis[2-(3-pyridinylcarbonyl)hydrazinecarboxamide] is its high cost and limited availability, which may hinder its widespread use in scientific research.

Future Directions

There are several future directions for the research on N,N'-1,6-hexanediylbis[2-(3-pyridinylcarbonyl)hydrazinecarboxamide]. One potential direction is to further investigate its mechanism of action and identify the specific signaling pathways that it modulates. Another potential direction is to explore its potential applications in other scientific fields such as cardiovascular disease research and diabetes research. Additionally, further research is needed to optimize the synthesis method of N,N'-1,6-hexanediylbis[2-(3-pyridinylcarbonyl)hydrazinecarboxamide] and improve its availability for scientific research.

Synthesis Methods

The synthesis of N,N'-1,6-hexanediylbis[2-(3-pyridinylcarbonyl)hydrazinecarboxamide] involves the reaction of 2,6-pyridinedicarboxylic acid with hydrazine hydrate in the presence of a suitable solvent. The resulting product is then reacted with 1,6-hexanediamine to form the final compound. The purity of the compound is confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N,N'-1,6-hexanediylbis[2-(3-pyridinylcarbonyl)hydrazinecarboxamide] has been extensively studied for its potential applications in scientific research. It has been shown to possess anti-inflammatory, antioxidant, and antitumor properties. It has also been found to exhibit neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-(pyridine-3-carbonylamino)-3-[6-[(pyridine-3-carbonylamino)carbamoylamino]hexyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N8O4/c29-17(15-7-5-9-21-13-15)25-27-19(31)23-11-3-1-2-4-12-24-20(32)28-26-18(30)16-8-6-10-22-14-16/h5-10,13-14H,1-4,11-12H2,(H,25,29)(H,26,30)(H2,23,27,31)(H2,24,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQDGYYWAOPNKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NNC(=O)NCCCCCCNC(=O)NNC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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